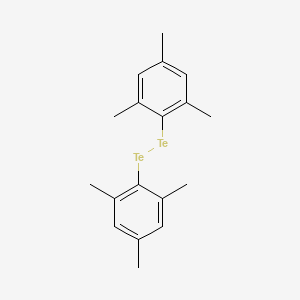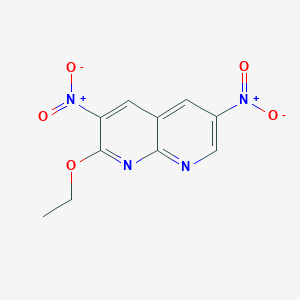
N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring attached to a carboxamide group and a 3,4,5-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 3,4,5-trichloroaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between 3,4,5-trichloroaniline and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-(3,5-dichlorophenyl)pyridine-3-carboxamide: Similar structure but with two chlorine atoms instead of three.
N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide: Similar structure with methoxy groups instead of chlorine atoms.
Uniqueness
N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trichlorophenyl group can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain targets .
特性
CAS番号 |
92681-55-5 |
|---|---|
分子式 |
C12H7Cl3N2O |
分子量 |
301.6 g/mol |
IUPAC名 |
N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H7Cl3N2O/c13-9-4-8(5-10(14)11(9)15)17-12(18)7-2-1-3-16-6-7/h1-6H,(H,17,18) |
InChIキー |
OFTSFJHAEPKBMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


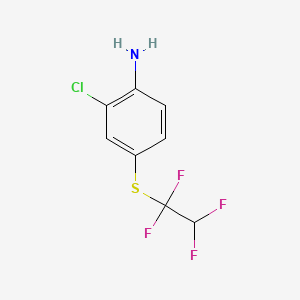
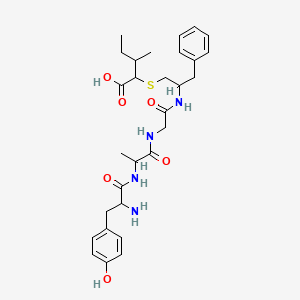
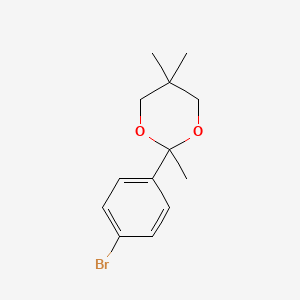


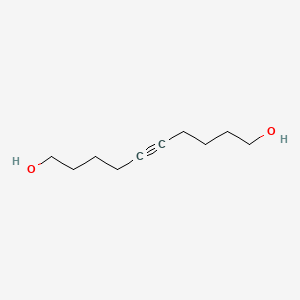
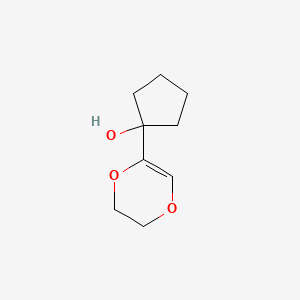
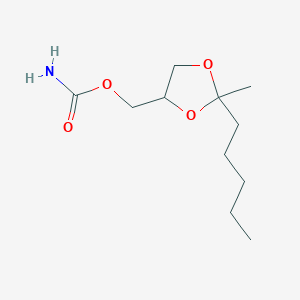
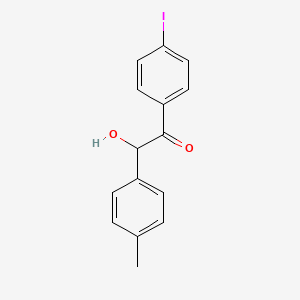
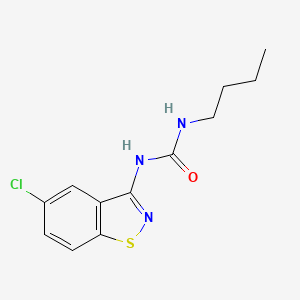
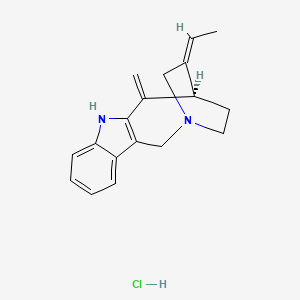
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
